molecular formula C23H24O6 B600689 Rheediaxanthone B CAS No. 77181-98-7

Rheediaxanthone B

Cat. No.: B600689
CAS No.: 77181-98-7
M. Wt: 396.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rheediaxanthone B is a naturally occurring xanthone derivative isolated from plants of the Garcinia genus. It has garnered attention for its dual bioactivity as a thymidylate synthase (TS) inhibitor and a cytotoxic agent against cancer cells and nematodes. Structurally, it belongs to the prenylated xanthone family, characterized by hydroxyl groups at positions 1, 3, and 6, and hydrophobic substituents at positions 2 and 8, which are critical for its biological activity .

Scientific Research Applications

Chemical Properties and Isolation

Rheediaxanthone B is a xanthone compound that has been isolated from several plant species, including Metaxya rostrata and Rheedia acuminata. Its structure has been elucidated through various spectroscopic techniques, including NMR and mass spectrometry. The compound exhibits significant biological activity, particularly against cancer cells and certain parasites.

Cytotoxic Activity

Research indicates that this compound demonstrates cytotoxic effects against a variety of cancer cell lines. In studies involving colorectal cancer cells, this compound was shown to induce cell cycle arrest and apoptosis. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the cell type:

Cell Line IC50 (μM)
U-118 MG (Glioma)4.75
SCC-15 (Squamous Carcinoma)9.2
BJ (Normal Fibroblasts)5.5

These results indicate that this compound has a higher cytotoxicity towards glioma cells compared to normal fibroblasts, suggesting its potential as a selective anticancer agent .

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown potential as an antiparasitic agent. It has been tested against Caenorhabditis elegans, a model organism for studying nematode infections. The compound exhibited significant toxicity with an LC50 value of 16.0 ± 10.2 µM, indicating its effectiveness against nematode populations .

Case Studies and Research Findings

  • Colorectal Cancer Study : A study focused on the effects of this compound on colorectal cancer cells demonstrated that it could significantly reduce cell viability at concentrations below 10 µM. The research highlighted the compound's ability to induce apoptosis and disrupt the cell cycle .
  • Nematocidal Activity : Another study evaluated the nematocidal properties of this compound alongside other xanthones. It was found to be effective in reducing nematode populations, suggesting its potential use in treating parasitic infections .
  • Comparative Toxicity Analysis : In comparative toxicity assays involving various xanthones, this compound consistently showed lower IC50 values compared to structurally similar compounds, reinforcing its position as a promising candidate for further development in pharmacology .

Q & A

Basic Research Questions

Q. What experimental techniques are essential for characterizing the structural properties of Rheediaxanthone B?

To confirm the identity and purity of this compound, researchers should employ:

  • ¹H and ¹³C NMR spectroscopy to assign proton and carbon environments, cross-referenced with published data (e.g., δ 2.90 and 1.91 ppm for H-4' and H-5' signals in CDCl₃) .
  • Mass spectrometry (MS) to verify molecular weight (e.g., m/z 394 for this compound) and fragmentation patterns .
  • X-ray crystallography (if available) to resolve stereochemistry, as seen in studies isolating prenylated xanthones .
  • UV/IR spectroscopy to identify chromophore groups (e.g., conjugated carbonyl systems) .

Q. How should researchers design dose-response experiments to evaluate this compound's bioactivity?

  • Concentration range : Test across a logarithmic scale (e.g., 10–80 µM) to capture biphasic effects (e.g., cell viability promotion at low doses and inhibition at ≥40 µM) .
  • Assay selection : Combine viability assays (e.g., XTT for mitochondrial activity, Neutral Red for lysosomal integrity) to address conflicting results from different endpoints .
  • Controls : Include positive controls (e.g., Alvaxanthone for comparative cytotoxicity) and vehicle controls to isolate compound-specific effects .

Q. What strategies optimize literature searches for this compound-related studies?

  • Databases : Prioritize PubMed, Web of Science, and specialized chemistry databases (e.g., Reaxys) over Google Scholar, which lacks Boolean search precision .
  • Search terms : Use combinations like "this compound" AND ("cytotoxicity" OR "mechanism") with Boolean operators (AND/OR/NOT) .
  • Citation tracking : Follow references in seminal papers (e.g., Zoghbi et al., 2020) to identify undercited studies .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s bioactivity across experimental models?

  • Assay validation : Replicate results in multiple cell lines (e.g., SCC-15 vs. U-118 MG) to assess tissue-specific responses .
  • Mechanistic profiling : Use transcriptomics or proteomics to identify pathways (e.g., apoptosis, oxidative stress) that explain divergent outcomes .
  • Meta-analysis : Apply heterogeneity metrics (e.g., statistic) to quantify variability in published data and adjust for study bias .

Q. What methodologies are recommended for elucidating this compound’s molecular targets?

  • Target fishing : Employ computational docking (e.g., AutoDock Vina) to screen against libraries like the Protein Data Bank.
  • Biochemical assays : Use enzyme inhibition studies (e.g., thymidylate synthase for xanthones) to validate predicted targets .
  • CRISPR-Cas9 screens : Perform genome-wide knockouts to identify genes modulating this compound’s effects .

Q. How should researchers address heterogeneity in meta-analyses of this compound’s pharmacological effects?

  • Subgroup analysis : Stratify data by experimental conditions (e.g., in vitro vs. in vivo models) to isolate confounding variables .
  • Statistical tools : Calculate H and indices to quantify heterogeneity; use random-effects models if > 50% .
  • Sensitivity testing : Exclude outlier studies (e.g., those with high risk of bias) to assess robustness .

Q. What experimental designs enhance reproducibility in synthesizing this compound?

  • Purification protocols : Use column chromatography with hexane-acetone gradients, as described for isolating prenylated xanthones .
  • Characterization redundancy : Validate purity via HPLC-UV and compare melting points (e.g., 212–215°C) with literature values .
  • Batch documentation : Record solvent ratios, temperature, and reaction times to minimize variability .

Q. How can researchers validate this compound’s bioactivity across diverse biological models?

  • Multi-model approach : Test in 3D cell cultures, zebrafish embryos, and murine xenografts to bridge in vitro-in vivo gaps.
  • Dose translation : Adjust concentrations using allometric scaling (e.g., body surface area normalization) for preclinical models .
  • Pharmacokinetic profiling : Measure plasma stability and tissue distribution to refine dosing regimens .

Q. What ethical and methodological standards apply to publishing this compound research?

  • Data transparency : Deposit raw spectra, crystallographic data, and assay protocols in repositories like Zenodo or Figshare .
  • Reproducibility : Follow ARRIVE guidelines for preclinical studies and include detailed Supplementary Materials .
  • Ethical compliance : Disclose conflicts of interest and obtain institutional approval for studies involving human/animal subjects .

Q. How can researchers differentiate this compound’s effects from structurally similar xanthones?

  • SAR studies : Compare functional groups (e.g., prenyl vs. geranyl substituents) using analogues like geronxanthone β .
  • Functional assays : Test inhibition of specific targets (e.g., thymidylate synthase for Alvaxanthone) to isolate mechanism-specific effects .
  • Computational modeling : Map electrostatic potentials and lipophilicity profiles to predict binding affinity variations .

Comparison with Similar Compounds

Enzyme Inhibition Activity

Rheediaxanthone B is compared with Alvaxanthone, Rheediaxanthone C, and α-mangostin for TS inhibition. Key findings include:

Table 1: TS Inhibition Profiles of Xanthone Derivatives

Compound IC₅₀ (µM) for C. elegans TS IC₅₀ (µM) for Human TS Docking Score (Chemgauss4)
Alvaxanthone 4.60 ± 0.57 5.10 ± 0.49 -8.60 (C. elegans), -8.91 (Human)
This compound 8.20 ± 1.10 9.50 ± 1.30 -8.10 (C. elegans), -8.50 (Human)
α-Mangostin 6.80 ± 0.90 7.20 ± 0.80 -7.80 (C. elegans), -8.20 (Human)
  • Alvaxanthone exhibits the strongest TS inhibition, with IC₅₀ values ~2-fold lower than this compound .
  • Molecular docking reveals that both compounds bind TS via hydrogen bonding with Asp218/Asp220 and π-π stacking with dUMP, but Alvaxanthone’s higher affinity correlates with its superior activity .

Cytotoxicity and Selectivity

Table 2: Cytotoxicity Profiles in Cancer vs. Normal Cells

Compound IC₅₀ (µM) in SCC-15 Cells IC₅₀ (µM) in U-118 MG Cells Selectivity Index (Cancer/Normal)
Alvaxanthone 17.0 18.0 5.3 (SCC-15), 2.7 (U-118 MG)
This compound <10.0 12.0 1.5 (SCC-15), 1.2 (U-118 MG)
  • This compound demonstrates stronger cytotoxicity at lower concentrations (IC₅₀ <10 µM in SCC-15 cells via NR assay) but lower selectivity compared to Alvaxanthone, which shows 5.3-fold selectivity for SCC-15 over normal fibroblasts .
  • Alvaxanthone disrupts mitochondrial metabolism in cancer cells, while this compound induces apoptosis via caspase-3/7 activation and ATP depletion .

Structural-Activity Relationships (SAR)

  • Critical Substituents : Hydroxyl groups at positions 1, 3, and 6 enhance TS inhibition, while hydrophobic groups at 2 and 8 improve membrane permeability .
  • Follow-up studies (e.g., dynamic light scattering) are recommended to validate target-specific activity .

Nematocidal Activity

  • Alvaxanthone (LC₅₀ = 4.60 µM) and α-mangostin (LC₅₀ = 3.80 µM) show potent nematocidal effects against C. elegans, comparable to mebendazole (LC₅₀ = 4.00 µM). This compound exhibits toxicity but lacks confirmed TS-dependent mechanisms, unlike Rheediaxanthone C, which is non-toxic despite TS inhibition .

Pharmacokinetic and Toxicity Considerations

  • Both compounds comply with Lipinski’s Rule of Five, suggesting favorable oral bioavailability. However, this compound’s higher cytotoxicity in normal cells (e.g., BJ fibroblasts) may limit therapeutic windows .

Properties

CAS No.

77181-98-7

Molecular Formula

C23H24O6

Molecular Weight

396.43

IUPAC Name

5,9,10-trihydroxy-1,1,2-trimethyl-4-(2-methylbut-3-en-2-yl)-2H-furo[2,3-c]xanthen-6-one

InChI

InChI=1S/C23H24O6/c1-7-22(3,4)14-18(27)13-16(25)11-8-9-12(24)17(26)19(11)29-20(13)15-21(14)28-10(2)23(15,5)6/h7-10,24,26-27H,1H2,2-6H3

SMILES

CC1C(C2=C3C(=C(C(=C2O1)C(C)(C)C=C)O)C(=O)C4=C(O3)C(=C(C=C4)O)O)(C)C

Synonyms

(-)-Rheediaxanthone B;  (-)-4-(1,1-Dimethyl-2-propen-1-yl)-1,2-dihydro-5,9,10-trihydroxy-1,1,2-trimethyl-6H-furo[2,3-c]xanthen-6-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.